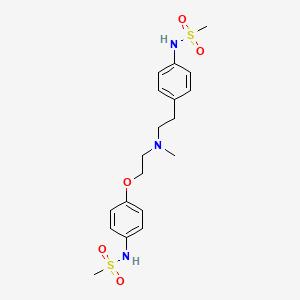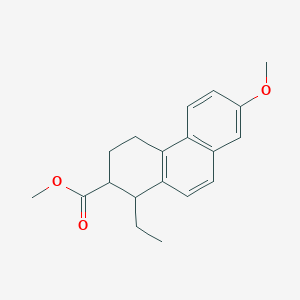![molecular formula C16H23ClN4O6 B1670930 2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione CAS No. 60575-85-1](/img/structure/B1670930.png)
2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione
Übersicht
Beschreibung
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd with 2,2’,2’'-nitrilotris(ethanol) (1:1) is a complex organic compound that combines a triazine derivative with a nitrilotris(ethanol) component
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) typically involves the following steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines under controlled conditions.
Substitution Reactions: The 3-(4-chlorophenyl)-6-methoxy- substituents are introduced through nucleophilic substitution reactions, where the chlorine atoms on the triazine ring are replaced by the desired substituents.
Complex Formation: The final step involves the complexation of the triazine derivative with 2,2’,2’'-nitrilotris(ethanol) in a 1:1 molar ratio, typically under mild conditions to ensure the stability of the complex.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of partially or fully reduced triazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom on the phenyl ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions include oxidized derivatives, reduced triazine compounds, and substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd. with 2,2’,2’'-nitrilotris(ethanol) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, potentially inhibiting or modulating their activity.
Pathways Involved: The compound may affect various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,5-Triazine-2,4(1H,3H)-dione derivatives: These compounds share the triazine core but differ in their substituents, leading to variations in their chemical and biological properties.
Nitrilotris(ethanol) complexes: These complexes involve different ligands complexed with nitrilotris(ethanol), resulting in diverse applications and properties.
Uniqueness
1,3,5-Triazine-2,4(1H,3H)-dione, 3-(4-chlorophenyl)-6-methoxy-, compd
Eigenschaften
CAS-Nummer |
60575-85-1 |
|---|---|
Molekularformel |
C16H23ClN4O6 |
Molekulargewicht |
402.8 g/mol |
IUPAC-Name |
2-[bis(2-hydroxyethyl)amino]ethanol;3-(4-chlorophenyl)-6-methoxy-1H-1,3,5-triazine-2,4-dione |
InChI |
InChI=1S/C10H8ClN3O3.C6H15NO3/c1-17-8-12-9(15)14(10(16)13-8)7-4-2-6(11)3-5-7;8-4-1-7(2-5-9)3-6-10/h2-5H,1H3,(H,12,13,15,16);8-10H,1-6H2 |
InChI-Schlüssel |
PEZYALDQLLTBBL-UHFFFAOYSA-N |
SMILES |
COC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl.C(CO)N(CCO)CCO |
Kanonische SMILES |
COC1=NC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl.C(CO)N(CCO)CCO |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
DPX-3778; DPX 3778; DPX3778; |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


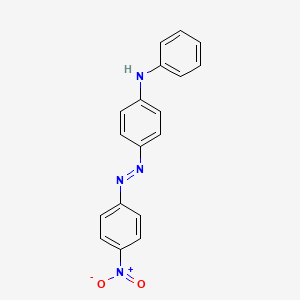

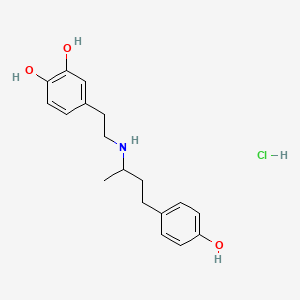
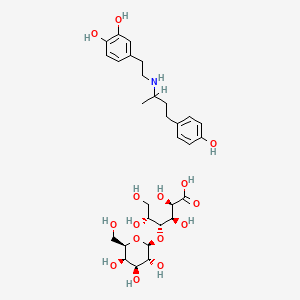
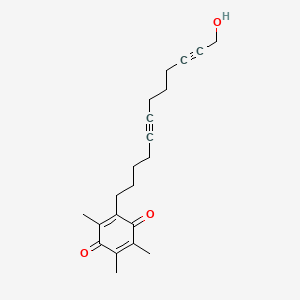

![[3-(Dimethylamino)-2-octadec-9-enoyloxypropyl] octadec-9-enoate](/img/structure/B1670856.png)
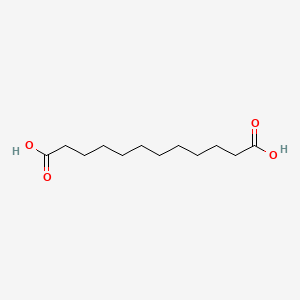


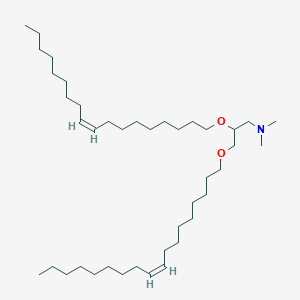
![(E)-but-2-enedioic acid;1-[4-(2-hydroxy-3-quinolin-5-yloxypropyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B1670869.png)
